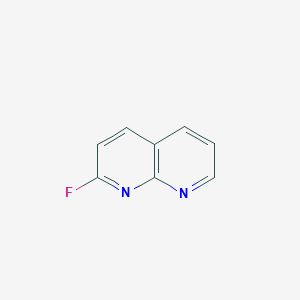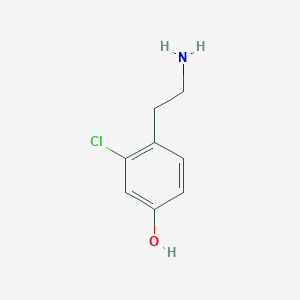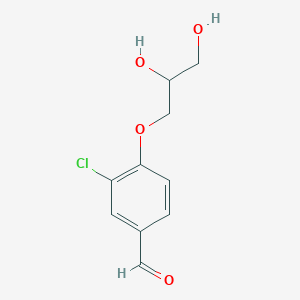
4-(2,3-Dihydroxypropoxy)-3-chlorobenzaldehyde
Overview
Description
4-(2,3-Dihydroxypropoxy)-3-chlorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a 3-chloro group and a 2,3-dihydroxy-propoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydroxypropoxy)-3-chlorobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorobenzaldehyde.
Formation of the Propoxy Side Chain: The 2,3-dihydroxy-propoxy group can be introduced via a nucleophilic substitution reaction using an appropriate diol and a base.
Reaction Conditions: Typical conditions might include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydroxypropoxy)-3-chlorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 4-(2,3-dihydroxy-propoxy)-3-chlorobenzoic acid.
Reduction: 4-(2,3-dihydroxy-propoxy)-3-chlorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydroxypropoxy)-3-chlorobenzaldehyde would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell walls or enzymes, disrupting their function and leading to cell death. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-dihydroxy-propoxy)-benzaldehyde: Lacks the chloro group, which might affect its reactivity and biological activity.
3-chloro-4-hydroxybenzaldehyde: Lacks the propoxy side chain, which could influence its solubility and interaction with biological targets.
Uniqueness
4-(2,3-Dihydroxypropoxy)-3-chlorobenzaldehyde is unique due to the presence of both the chloro group and the 2,3-dihydroxy-propoxy side chain. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11ClO4 |
|---|---|
Molecular Weight |
230.64 g/mol |
IUPAC Name |
3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde |
InChI |
InChI=1S/C10H11ClO4/c11-9-3-7(4-12)1-2-10(9)15-6-8(14)5-13/h1-4,8,13-14H,5-6H2 |
InChI Key |
LGBCRCZEDRZSDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OCC(CO)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aR,6S,6aR)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B8703359.png)
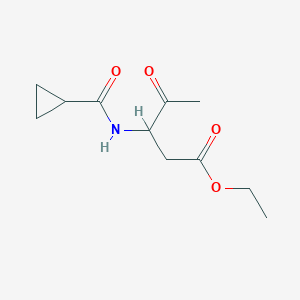
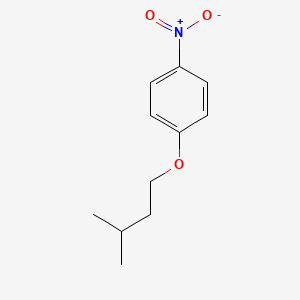
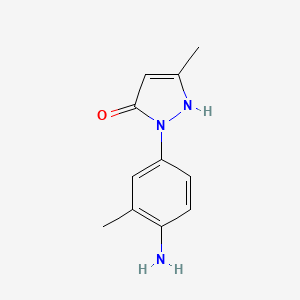
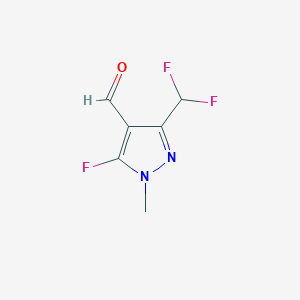
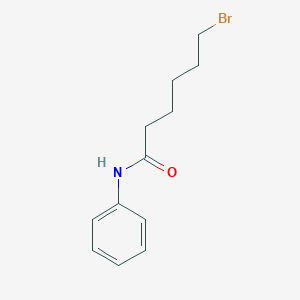
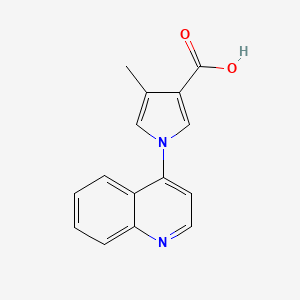
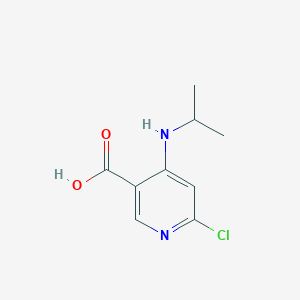
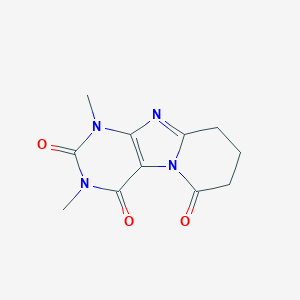

![3,3-Diethyl-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde](/img/structure/B8703432.png)
![N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B8703442.png)
